N-cyclobutyl-4-iodo-3-methoxybenzamide
Description
N-cyclobutyl-4-iodo-3-methoxybenzamide is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen, an iodine atom at the para position (C4), and a methoxy group at the meta position (C3) on the benzene ring. The iodine substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability or blood-brain barrier penetration.
Properties
IUPAC Name |
N-cyclobutyl-4-iodo-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c1-16-11-7-8(5-6-10(11)13)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFPBHXYQUBJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CCC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-iodo-3-methoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-iodo-3-methoxybenzoic acid with an appropriate amine, such as cyclobutylamine, under conditions that promote amide bond formation.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with the benzamide intermediate.
Methoxy Group Introduction: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-4-iodo-3-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and cyclobutyl groups.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Scientific Research Applications
N-cyclobutyl-4-iodo-3-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving iodine-containing molecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity, receptor binding, or other biochemical processes, depending on its specific application.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-cyclobutyl-4-iodo-3-methoxybenzamide with structurally related benzamides:
*Estimated based on structural analogs. †Calculated from atomic weights.
Key Observations:
- Iodine Position : The 4-iodo substitution (target compound) contrasts with 3-iodo in and analogs. This positional difference may alter sigma receptor binding affinity, as seen in , where 3-iodo-4-methoxybenzamide derivatives showed tumor-targeting capabilities.
- Polarity: Replacement of iodine with amino () or hydroxy () groups increases polarity, reducing lipophilicity and possibly limiting CNS penetration.
Pharmacological and Functional Comparisons
- Sigma Receptor Targeting : Benzamide derivatives like P-(123)I-MBA () demonstrate that iodine and methoxy substitutions are critical for sigma receptor binding. The target compound’s 4-iodo configuration may offer distinct binding kinetics compared to 3-iodo analogs.
- Biological Activity : The N-cyclohexyl analog () and N-benzyl derivative () likely exhibit different pharmacokinetic profiles due to varying steric bulk. For instance, the benzyl group in may reduce metabolic stability compared to the cyclobutyl group.
- Therapeutic Potential: Amino-substituted analogs (–7) may serve as intermediates for anticancer agents, while iodinated derivatives () are candidates for radiopharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
